4-O-Demethylbarbatic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

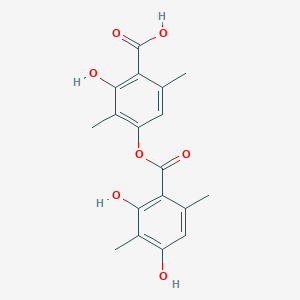

4-O-Demethylbarbatic acid is a naturally occurring compound found in lichens. It belongs to the class of depsides, which are secondary metabolites produced by lichens. The chemical structure of this compound is characterized by the presence of multiple hydroxyl groups and aromatic rings, making it a complex and interesting molecule for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Demethylbarbatic acid typically involves the use of polyketide synthases (PKS) in lichens. These enzymes facilitate the formation of the depside structure through a series of condensation reactions. The synthetic route often includes the co-expression of specific genes such as Atr1, Atr2, and Atr3, which yield intermediates like proatranorins and shunt products like baeomycesic acid .

Industrial Production Methods: Industrial production of this compound is challenging due to the slow growth rate of lichens and the difficulty in reconstituting their ecosystem under controlled conditions. advancements in heterologous expression and genomic studies are paving the way for more efficient production methods .

Chemical Reactions Analysis

Types of Reactions: 4-O-Demethylbarbatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups in its structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

4-O-Demethylbarbatic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the biosynthesis of depsides and other secondary metabolites in lichens.

Biology: The compound is studied for its role in the symbiotic relationship between lichens and their photobionts.

Medicine: Research has shown that this compound possesses antimicrobial and antioxidant properties, making it a potential candidate for drug development.

Industry: The compound is used in the production of natural dyes and as a bioindicator for environmental monitoring

Mechanism of Action

The mechanism of action of 4-O-Demethylbarbatic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the inhibition of microbial growth and the scavenging of free radicals. The hydroxyl groups in its structure play a crucial role in these interactions by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

4-O-Demethylbarbatic acid is unique among depsides due to its specific structure and biological activities. Similar compounds include:

Lecanoric acid: Another depside with similar biosynthetic pathways but different biological activities.

Proatranorin: An intermediate in the biosynthesis of this compound with distinct chemical properties.

Baeomycesic acid: A shunt product formed during the synthesis of this compound, exhibiting different reactivity and applications

Biological Activity

4-O-Demethylbarbatic acid is a lichen-derived compound primarily found in various species of lichens, particularly those in the genus Cladonia. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Biosynthesis

This compound is classified as a depside, a type of secondary metabolite commonly produced by lichens. Its biosynthesis involves polyketide synthase (PKS) pathways, particularly through the action of the Atr1 gene, which facilitates the formation of depsides by joining two 3-methoxy-4-hydroxybenzoic acid (3MOA) units . The chemical structure can be represented as follows:

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.8 |

| Escherichia coli | 15.6 |

| Pseudomonas aeruginosa | 31.25 |

| Enterococcus faecalis | 15.6 |

These findings indicate that this compound possesses moderate to strong antibacterial properties, making it a candidate for further pharmaceutical development .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against several pathogenic fungi. The efficacy against common fungal strains is presented in Table 2.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 3.3 |

| Candida glabrata | 3.3 |

| Aspergillus niger | Not effective |

The compound exhibited potent activity against yeasts while showing limited effectiveness against filamentous fungi .

Antioxidant and Anti-inflammatory Properties

Research has also indicated that this compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems. Its anti-inflammatory effects have been noted in various in vitro studies, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study conducted on extracts from Cladonia borealis revealed that the presence of this compound significantly contributed to the extract's overall antimicrobial activity. The study employed bioautography techniques to isolate active compounds and assess their efficacy against multiple bacterial strains .

- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to key enzymes involved in bacterial cell wall synthesis, indicating a possible mechanism for its antibacterial action .

- Synergistic Effects : When tested alongside other lichen compounds such as usnic and barbatic acids, this compound demonstrated synergistic effects that enhanced overall antimicrobial potency .

Properties

CAS No. |

20372-89-8 |

|---|---|

Molecular Formula |

C18H18O7 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid |

InChI |

InChI=1S/C18H18O7/c1-7-5-11(19)9(3)15(20)14(7)18(24)25-12-6-8(2)13(17(22)23)16(21)10(12)4/h5-6,19-21H,1-4H3,(H,22,23) |

InChI Key |

COUKTHZXLGYKPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.